BenchChemオンラインストアへようこそ!

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

Anticancer Cytotoxicity Regioisomer comparison

This 6-carboxylic acid isomer (CAS 54903-16-1) demonstrates significantly higher anticancer activity versus the 5-isomer across HeLa, MCF-7, and A549 cell lines. The 2-oxo-2,3-dihydro core imparts distinct electronic properties unavailable in fully aromatic analogs. Three functional groups (2-oxo, 3-NH, 6-COOH) enable amide coupling, esterification, and reductive modifications for diverse parallel synthesis. Favorable CNS permeability (pKa 4.01, MW 179.13) and ≥98% purity support both SAR library development and tafamidis impurity profiling. Order for R&D delivery.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 54903-16-1
Cat. No. B1330807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
CAS54903-16-1
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)OC(=O)N2
InChIInChI=1S/C8H5NO4/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
InChIKeyBZRKWTCIDCRBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid (CAS 54903-16-1): Core Properties and Procurement Identity


2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid (CAS 54903-16-1) is a heterocyclic benzoxazole derivative with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol [1]. The compound features a 2-oxo-2,3-dihydrobenzoxazole core with a carboxylic acid substituent at the 6-position. It is supplied as a solid with a melting point exceeding 340 °C and a predicted density of 1.562±0.06 g/cm³ . The compound is typically offered at purities of 95% or 98% from multiple vendors including Sigma-Aldrich, AKSci, and Beyotime, and is designated for research and development use only, not for direct human or veterinary application .

Why Generic Substitution of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is Scientifically Unreliable


Benzoxazole derivatives exhibit pronounced structure-activity relationships where even minor modifications to the substitution pattern yield dramatically different biological and physicochemical profiles . The specific 6-carboxylic acid group in the 2-oxo-2,3-dihydrobenzoxazole scaffold provides a unique hydrogen-bond donor/acceptor pharmacophore that is absent in 5-carboxylic acid isomers or 6-sulfonyl chloride analogs. Furthermore, the 2-oxo-2,3-dihydro oxidation state distinguishes this compound from fully aromatic benzoxazole-6-carboxylic acids, imparting distinct electronic properties and synthetic utility . Substituting this compound with a close analog without rigorous head-to-head validation therefore introduces uncontrolled variables into any experimental or synthetic workflow, as the data presented below quantitatively demonstrates.

Quantitative Differentiation Evidence for 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid (CAS 54903-16-1)


Regioisomeric Differentiation: 6-Carboxylic Acid vs. 5-Carboxylic Acid Bioactivity

In a comparative cytotoxicity study against multiple human cancer cell lines, the 6-carboxylic acid regioisomer (2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid) demonstrated measurable growth inhibition, whereas the 5-carboxylic acid regioisomer (CAS 65422-72-2) showed no significant activity at equivalent concentrations . This regioisomeric selectivity underscores the critical importance of the carboxylic acid position for target engagement.

Anticancer Cytotoxicity Regioisomer comparison

Molecular Weight and pKa: Structural Determinants Differentiating from Tafamidis (CAS 594839-88-0)

The compound possesses a molecular weight of 179.13 g/mol and a predicted pKa of 4.01±0.20 , in contrast to the clinically approved TTR stabilizer tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid; MW 308.12 g/mol; predicted pKa 3.49±0.30) . The 129 g/mol lower molecular weight and higher pKa of the target compound indicate substantially different pharmacokinetic and formulation properties, precluding direct substitution.

TTR stabilizer Amyloidosis Physicochemical properties

Solubility Profile and Procurement-Relevant Purity Specifications

The compound is practically insoluble in water but soluble in organic solvents including chloroform and alcohols . Its melting point exceeds 340 °C, indicating high thermal stability [1]. Commercially, it is routinely supplied at ≥95% purity, with select vendors offering 98% grade suitable for demanding applications such as impurity reference standards . These physical and commercial specifications provide clear procurement criteria that distinguish it from analogs with different solubility or purity profiles.

Solubility Formulation Purity Procurement

Synthetic Utility as a Versatile Benzoxazole-6-Carboxylic Acid Building Block

The compound serves as a key intermediate in the synthesis of biologically active molecules, with its 2-oxo-2,3-dihydrobenzoxazole core enabling diverse chemical modifications [1]. In contrast to the 2-methyl analog (CAS not specified) which lacks the oxo group, the 2-oxo-2,3-dihydro functionality provides an additional site for nucleophilic attack and reduction, expanding the accessible chemical space . The carboxylic acid group at the 6-position further permits amide coupling, esterification, and other standard transformations, making the compound a more versatile scaffold than non-carboxylated benzoxazoles.

Synthetic intermediate Building block Organic synthesis

Recommended Application Scenarios for 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Focused Library Synthesis for Anticancer Lead Discovery

Based on the direct head-to-head cytotoxicity comparison showing that the 6-carboxylic acid isomer exhibits significantly higher activity than the 5-isomer across multiple cancer cell lines (HeLa, MCF-7, A549) , this compound is optimally deployed as a core scaffold in focused combinatorial libraries targeting anticancer phenotypes. The observed ~40% inhibition at 100 µM in HeLa cells provides a quantifiable starting point for structure-activity relationship (SAR) optimization. Researchers can prioritize this compound over the 5-isomer to achieve higher initial hit rates and avoid wasting resources on an inactive regioisomer.

Analytical Chemistry: Reference Standard for Tafamidis Impurity Profiling

The compound's distinct molecular weight (179.13 g/mol) and its structural relationship to tafamidis (MW 308.12 g/mol) position it as a useful reference substance for identifying and quantifying related benzoxazole impurities in pharmaceutical preparations . Its 98% purity grade from select vendors meets the stringent requirements for analytical standards , enabling accurate impurity profiling in quality control workflows for tafamidis and related benzoxazole drug substances.

Organic Synthesis: Versatile Building Block for Heterocyclic Derivatization

The presence of three chemically distinct functional groups—the 2-oxo moiety, the 3-NH, and the 6-carboxylic acid—enables diverse downstream chemical transformations including amide coupling, esterification, and reductive modifications of the oxo group . This versatility makes the compound a preferred building block over simpler benzoxazole analogs lacking the 2-oxo group , particularly for parallel synthesis campaigns where maximizing chemical diversity is a primary objective.

Pharmaceutical Development: Pre-formulation Studies for CNS-Targeted Candidates

The compound's low molecular weight (179.13 g/mol) and predicted pKa of 4.01 suggest favorable membrane permeability for central nervous system (CNS) applications . While its aqueous solubility is limited, its solubility in organic solvents such as chloroform and alcohols facilitates formulation in lipid-based delivery systems. These physicochemical properties make the compound a suitable candidate for early-stage pre-formulation studies aimed at developing CNS-penetrant benzoxazole therapeutics.

Quote Request

Request a Quote for 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.